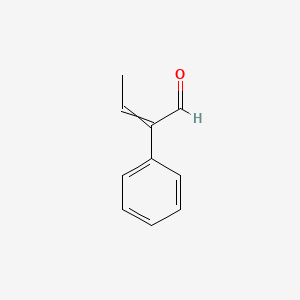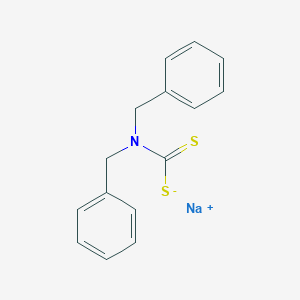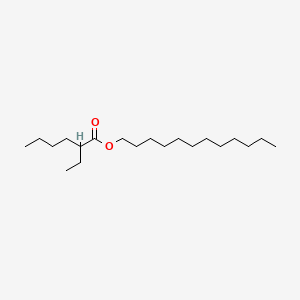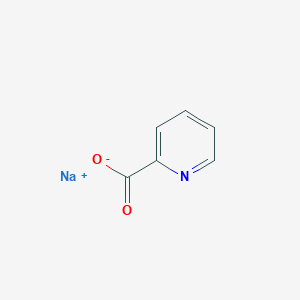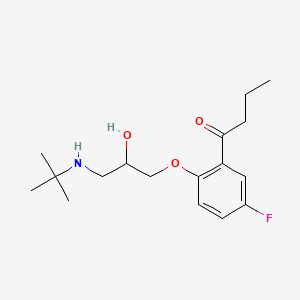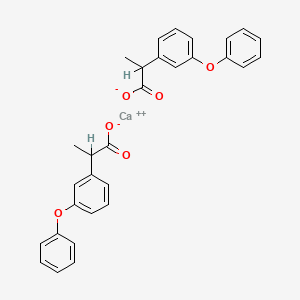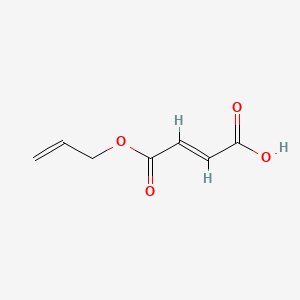
Allyl hydrogen 2-butenedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl hydrogen 2-butenedioate: is an organic compound with the molecular formula C7H8O4 and a molecular weight of 156.136 g/mol . It is also known by other names such as 4-(Allyloxy)-4-oxo-2-butenoic acid and 2-Butenedioic acid, mono (2-propen-1-yl) ester . This compound is characterized by its allyl group attached to a butenedioate moiety, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Allylic Bromination: One common method for preparing allyl derivatives involves the allylic bromination of alkenes using N-bromosuccinimide (NBS) in the presence of ultraviolet light.
Allylation of Carbonyl Compounds: Another method involves the allylation of aldehydes and ketones using allylborate or allyl-stannanes, often catalyzed by lanthanides or other metals.
Industrial Production Methods: Industrial production of allyl hydrogen 2-butenedioate typically involves large-scale allylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Allyl hydrogen 2-butenedioate can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form corresponding epoxides or diols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated derivatives.
Substitution: Halogenated or aminated products.
Wissenschaftliche Forschungsanwendungen
Chemistry: Allyl hydrogen 2-butenedioate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions involving allylic substrates. It also serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its ability to undergo polymerization reactions makes it useful in the manufacture of high-performance materials.
Wirkmechanismus
The mechanism of action of allyl hydrogen 2-butenedioate involves its reactivity towards various nucleophiles and electrophiles. The allyl group can participate in a range of reactions, including addition, substitution, and polymerization. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Allyl acetate: Similar in structure but with an acetate group instead of a butenedioate moiety.
Allyl chloride: Contains a chloride group, making it more reactive towards nucleophiles.
Allyl alcohol: Features a hydroxyl group, making it useful in different types of reactions.
Uniqueness: Allyl hydrogen 2-butenedioate is unique due to its butenedioate moiety, which imparts distinct reactivity and makes it suitable for specific synthetic applications. Its ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution, sets it apart from other allyl derivatives.
Eigenschaften
CAS-Nummer |
44981-48-8 |
|---|---|
Molekularformel |
C7H8O4 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
4-oxo-4-prop-2-enoxybut-2-enoic acid |
InChI |
InChI=1S/C7H8O4/c1-2-5-11-7(10)4-3-6(8)9/h2-4H,1,5H2,(H,8,9) |
InChI-Schlüssel |
PEKZMKOVRVVTTN-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)C=CC(=O)O |
Isomerische SMILES |
C=CCOC(=O)/C=C/C(=O)O |
Kanonische SMILES |
C=CCOC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


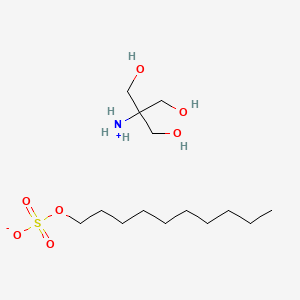
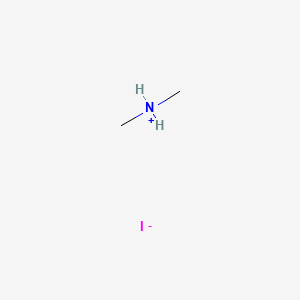
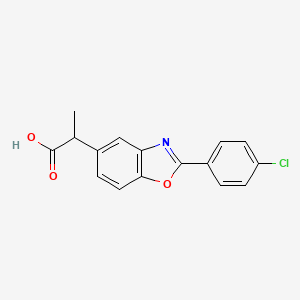
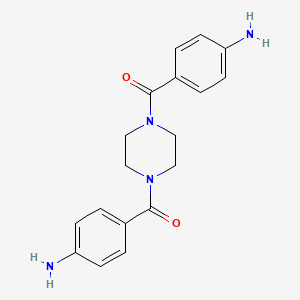
![sodium;1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylate](/img/structure/B7824124.png)
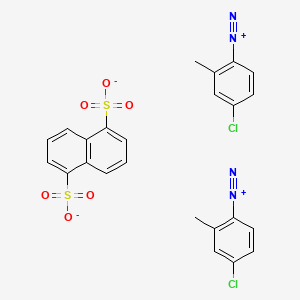
![2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate](/img/structure/B7824156.png)

